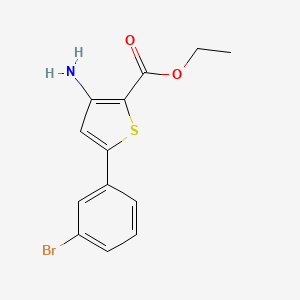

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate

説明

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H12BrNO2S and its molecular weight is 326.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Thiophene Derivatives

Thiophene is a five-membered ring compound, containing four carbon atoms and one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Biological Activities

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Synthesis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

生化学分析

Biochemical Properties

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors or DNA, leading to changes in the transcription of target genes. This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, leading to competitive inhibition or allosteric modulation . This compound can also interact with receptors on the cell surface, triggering intracellular signaling cascades that result in various cellular responses. Additionally, this compound can influence gene expression by binding to transcription factors or directly interacting with DNA, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Over time, the degradation products of this compound may accumulate and exert different biological effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory or antimicrobial activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response, beyond which the adverse effects become more pronounced. It is essential to determine the optimal dosage range for therapeutic applications to minimize the risk of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation through phase II reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, potentially influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, binding affinity to tissue components, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can significantly impact its biological effects and therapeutic potential.

生物活性

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring with an amino group and a bromophenyl group, contributing to its unique chemical reactivity. Its molecular formula is , with a molecular weight of approximately 328.21 g/mol. The presence of the bromine atom may enhance the compound's biological activity through halogen effects, influencing its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been evaluated for minimum inhibitory concentration (MIC) values and found effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research indicates that the compound may possess anticancer properties, potentially influencing cell growth and apoptosis through specific signaling pathways.

The biological effects of this compound are believed to arise from its interaction with various molecular targets:

- Molecular Targets : The amino group may facilitate hydrogen bonding with target proteins, while the bromophenyl group could enhance lipophilicity, aiding in membrane penetration.

- Cellular Pathways : The compound may modulate pathways related to cell survival, proliferation, and immune responses. Studies suggest it might inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

Antimicrobial Activity

A study conducted on derivatives of thiophene compounds demonstrated that this compound exhibited promising antimicrobial activity. The MIC values for various bacterial strains were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 1.00 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is significant given the rising concern over antibiotic resistance.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes the findings from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

These results suggest that the compound has the potential to be developed into a therapeutic agent for various cancers.

Case Studies

- Antimicrobial Efficacy : A study published in ACS Omega evaluated several thiophene derivatives, including this compound, demonstrating its effectiveness against resistant strains of bacteria, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .

- Cancer Research : In another study focused on anticancer properties, this compound was shown to inhibit tumor growth in xenograft models, indicating its potential for further development as an anticancer drug .

科学的研究の応用

Chemistry

Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, including:

- Oxidation: Conversion of the amino group to a nitro group.

- Reduction: Transformation of the bromophenyl group to a phenyl group.

- Substitution: Replacement of the bromine atom with other functional groups.

These reactions facilitate the development of new materials and chemical processes.

Biology

The compound is being studied for its potential biological activities, particularly its antimicrobial and anticancer properties:

Antimicrobial Activity:

Research indicates that thiophene derivatives exhibit significant activity against various bacterial strains. This compound may similarly inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity:

Several studies have focused on the anticancer potential of this compound. It has been shown to modulate key cellular pathways involved in cancer progression:

- Mechanism of Action: The compound may interact with specific molecular targets, influencing processes such as apoptosis and cell proliferation.

- Cytotoxicity Studies: In vitro studies demonstrate that similar thiophene derivatives exhibit cytotoxic effects against cancer cell lines like HepG-2 (liver cancer) and HCT-116 (colorectal cancer).

Table 1: Summary of Biological Activities

| Activity Type | Related Compound | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | This compound | Inhibition of bacterial growth | |

| Anticancer | Similar thiophene derivatives | Cytotoxicity against HepG-2 | |

| Apoptosis Induction | Similar thiophene compounds | Increased p53 expression |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | Amino group at 3-position | Different bromophenyl substitution |

| Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate | Isoxazole ring instead of thiophene | Altered reactivity and biological profile |

Case Studies

-

Cytotoxicity Against Cancer Cell Lines:

A study evaluated the cytotoxic effects of various thiophene derivatives on HepG-2 and HCT-116 cell lines, revealing that certain derivatives displayed up to 2.3-fold higher cytotoxicity compared to established chemotherapeutics like Sorafenib. -

Mechanistic Insights:

Flow cytometry analysis indicated that treatment with these compounds led to cell cycle arrest at the G2/M phase and induced apoptosis through elevation of pro-apoptotic factors such as Bax and caspase-3 activation.

特性

IUPAC Name |

ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQSNKGEWIIAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。